molecular formula C10H11NO3 B1598392 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid CAS No. 35186-98-2

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Cat. No. B1598392
CAS RN: 35186-98-2
M. Wt: 193.2 g/mol
InChI Key: HIKCRLDSCSWXML-UHFFFAOYSA-N
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Description

7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is a synthetic opioid that is chemically related to morphine . It is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs .


Synthesis Analysis

The synthesis of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety .


Molecular Structure Analysis

The molecular structure of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid is represented by the formula C10H11NO3 . The InChI code for this compound is 1S/C10H11NO3/c12-8-2-1-6-4-9 (10 (13)14)11-5-7 (6)3-8/h1-3,9,11-12H,4-5H2, (H,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 193.2 . The storage temperature is 2-8°C and it should be kept in a dark place .

Scientific Research Applications

Behavioral Effects in Mice

Studies on various 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have shown transient increases in locomotor activity in mice. These compounds were detected in the rat brain, indicating potential physiological roles (Nakagawa et al., 1996).

Synthesis and Biological Evaluation

Enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in modulating nuclear receptors, has been synthesized and evaluated. One derivative, identified as a potent peroxisome proliferators-activated receptor (PPAR) gamma agonist, showed promise in reducing plasma glucose and triglyceride levels in animal models, suggesting potential in diabetes treatment (Azukizawa et al., 2008).

Chemical Synthesis

Improved synthetic methods for 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed, focusing on yield and enantiomeric purity. These methods are crucial for producing high-quality compounds for further biological studies (Liu et al., 2008).

Antioxidant Properties

N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a related compound, has shown significant antioxidant properties, indicating potential therapeutic applications in conditions where oxidative stress plays a role (Kawashima et al., 1979).

Opioid Peptide Mimicry

6-Hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (6Htc) has been proposed as a mimic of tyrosine in opioid ligand-receptor complexes. This suggests its potential use in designing opioid receptor ligands with specific receptor binding characteristics (Sperlinga et al., 2005).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The compound has potential therapeutic applications in pain management and as an inhibitor of the PD-1/PD-L1 immune checkpoint pathway . It could serve as a promising lead compound for further optimization into potent inhibitors against the PD-1/PD-L1 PPI .

properties

IUPAC Name

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403207
Record name 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

CAS RN

35186-98-2
Record name 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
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7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Reactant of Route 5
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Reactant of Route 6
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Citations

For This Compound
98
Citations
KX Chen, FG Njoroge, J Pichardo… - Journal of medicinal …, 2006 - ACS Publications
The NS3 protease of hepatitis C virus (HCV) has emerged as one of the best characterized targets for next-generation HCV therapy. The tetrapeptide 1 and pentapeptide 2 are α-…
Number of citations: 60 pubs.acs.org
C Liu, JB Thomas, L Brieaddy, B Berrang, FI Carroll - Synthesis, 2008 - thieme-connect.com
An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid is described wherein a modified Pictet-Spengler reaction was …
Number of citations: 11 www.thieme-connect.com
H Nakagawa, N Nihonmatsu, S Ohta… - … and biophysical research …, 1996 - Elsevier
Several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids were synthesized and found to have a transiently increasing effect on the locomotor activity of mice after peripheral injection. …
Number of citations: 13 www.sciencedirect.com
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
Number of citations: 9 onlinelibrary.wiley.com
R Liu, L Liu, X Yang, H Fang - Bioorganic Chemistry, 2019 - Elsevier
Bcl-2 family proteins play a vital role for cancer cell in escaping apoptosis, and small-molecule anti-apoptotic Bcl-2 protein inhibitors have been developed as new anticancer therapies. …
Number of citations: 11 www.sciencedirect.com
J Yang, S Basu, L Hu - Medicinal Chemistry Research, 2022 - Springer
Small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis are emerging as a potential alternative therapeutic …
Number of citations: 0 link.springer.com
A Péter, G Tóth, E Olajos, F Fülöp, D Tourwé - Journal of Chromatography A, 1995 - Elsevier
Conformationally constrained amino acids were synthesized in chiral or racemic forms: d- amd l-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the erythro-d,l-4-methyl analogue, …
Number of citations: 21 www.sciencedirect.com
CM Kormos, PW Ondachi, SP Runyon… - Journal of medicinal …, 2018 - ACS Publications
Animal pharmacological studies suggest that potent and selective κ opioid receptor antagonists have potential as pharmacotherapies targeting depression, anxiety, and substance …
Number of citations: 6 pubs.acs.org
TB Cai, Z Zou, JB Thomas, L Brieaddy… - Journal of medicinal …, 2008 - ACS Publications
In previous structure–activity relationship (SAR) studies, we identified (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4…
Number of citations: 30 pubs.acs.org
P IuG, GG Barsegian, NI Kisileva, R DIu… - Eksperimental'naia i …, 2005 - europepmc.org
Adducts obtained via the interaction of formaldehyde with histidine (1, 2, 3, 4-tetrahydroimidazo [4, 5-c] pyridine-3-carboxylic acid (I)), tyrosine (7-hydroxy-1, 2, 3, 4-tetrahydroisoquinoline…
Number of citations: 3 europepmc.org

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